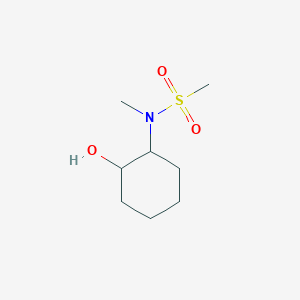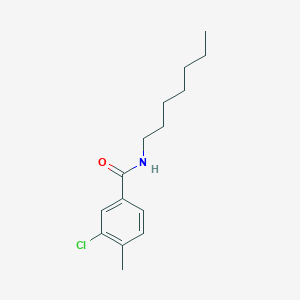![molecular formula C26H21ClN4O4 B4616136 2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide
Descripción general
Descripción
This compound, due to the presence of indole, nitrophenyl, and benzamide groups, is likely to have significant biochemical and pharmacological properties. Compounds with such functionalities are often studied for their potential biological activities, including anti-tumor, anti-inflammatory, and antimicrobial activities.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler building blocks. A common approach might involve the initial formation of the indole-ethylamine component, followed by coupling with a nitrophenyl vinyl derivative, and subsequent amide bond formation with a chlorobenzamide moiety. Protecting groups may be used to prevent unwanted reactions at active sites during intermediate steps.
Molecular Structure Analysis
The molecular structure of such a compound can be elucidated using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, complemented by single-crystal X-ray diffraction for solid-state structure determination. The presence of an indole ring, a nitro group, and an amide linkage significantly influences the molecule's electronic properties, as well as its 3D conformation.
Chemical Reactions and Properties
The functional groups present in this compound suggest it may undergo various chemical reactions. For example, the amide linkage could be hydrolyzed under acidic or basic conditions. The nitro group could participate in reduction reactions to form an amine. The indole moiety is reactive towards electrophilic substitution at the 3-position.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be predicted based on the molecular structure. The presence of both polar (amide, nitro) and aromatic groups suggests moderate solubility in organic solvents and potential for crystalline solid formation.
Chemical Properties Analysis
The chemical properties are largely dictated by the functional groups. The amide group contributes to hydrogen bonding, affecting solubility and boiling point. The nitro group is electron-withdrawing, affecting the electronic distribution across the molecule and potentially its reactivity towards nucleophilic agents.
References for related information include studies on the synthesis and characterization of similar compounds, showcasing methodologies that could be adapted for synthesizing the target compound and analyzing its properties:
- Geetha, D., et al. (2019). Synthesis, Elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide (Geetha et al., 2019).
- Prakash, A. S., et al. (1991). Synthesis and anti-tumour activity of the spatially-separated mustard bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methy l)-aminophenyl]-1,4-benzenedicarboxamide, which alkylates DNA exclusively at adenines in the minor groove (Prakash et al., 1991).
Aplicaciones Científicas De Investigación
New Substituted Benzamides and Mosquito Control
Research on substituted benzamides, such as SIR-8514, shows promising activity against mosquitoes, offering potential for controlling larval populations of specific species. These compounds serve as effective inhibitors of mosquito development in both laboratory and field settings. The study suggests potential applications in environmental pest management strategies without causing greater damage than classical insecticides (Schaefer et al., 1978).
Chemical Transformations and Derivatives
The versatility of substituted benzamides in chemical transformations has been explored, including the synthesis of various derivatives with potential biological activity. Studies on the derivatization of quinazolinones and the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlight the chemical utility of such compounds. These synthetic pathways offer insights into the development of new molecules with potential applications in medicinal chemistry and drug design (Ozaki et al., 1983); (Cucek & Verček, 2008).
Fluorescent Crosslinked Aromatic Polyamides
In material science, new fluorescent crosslinked aromatic polyamides containing thiophene and furane have been synthesized. These materials exhibit high emission fluorescence and potential for heat-sensitive devices, showcasing the applicability of substituted benzamides in the development of advanced materials with specific optical properties (Sánchez et al., 2015).
DNA Interactions and Biological Activity
The synthesis and characterization of compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide reveal the potential for significant biological activity, including anti-tumor and anti-inflammatory properties. These findings contribute to the understanding of how molecules bearing the indole nucleus interact with DNA and proteins, which is crucial for the development of new therapeutic agents (Geetha et al., 2019).
Antimicrobial and Antitumor Properties
Research into novel acridine and bis acridine sulfonamides demonstrates effective inhibitory activity against carbonic anhydrase isoforms, suggesting therapeutic applications in combating diseases such as glaucoma, epilepsy, and certain tumors. The structure-activity relationships of these compounds offer valuable insights for the design of new inhibitors with improved specificity and potency (Ulus et al., 2013).
Propiedades
IUPAC Name |
2-chloro-N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4/c27-22-7-3-1-6-21(22)25(32)30-24(15-17-9-11-19(12-10-17)31(34)35)26(33)28-14-13-18-16-29-23-8-4-2-5-20(18)23/h1-12,15-16,29H,13-14H2,(H,28,33)(H,30,32)/b24-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINBOMCDSDBPAJ-IWIPYMOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4616062.png)

![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)